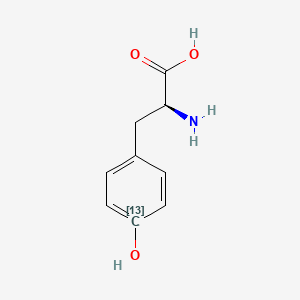

L-Tyrosine-4-13C

Description

The exact mass of the compound L-Tyrosine-(phenyl-4-13C) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy(413C)cyclohexa-1,3,5-trien-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i7+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-VGFAOSRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[13C](=CC=C1C[C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480572 | |

| Record name | L-Tyrosine-(phenyl-4-13C) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81201-90-3 | |

| Record name | L-Tyrosine-(phenyl-4-13C) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81201-90-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Tyrosine-4-13C: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the research applications of L-Tyrosine-4-13C, a stable isotope-labeled amino acid. While its primary documented use is as a sophisticated probe in Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein structure and function, this document also explores its potential, based on established principles of metabolic flux analysis, as a tracer for quantifying protein synthesis and neurotransmitter metabolism.

Core Applications of this compound

This compound is a specialized tool in biomedical research, primarily utilized for:

-

Probing Protein Microenvironments via NMR Spectroscopy: The specific labeling at the C4 position (Cγ in IUPAC nomenclature for the aromatic ring) of the phenol group allows for precise monitoring of the local chemical environment of tyrosine residues within a protein. This is particularly useful for studying protein folding, conformational changes, and interactions with other molecules. The 13C chemical shift of this carbon is sensitive to changes in the protonation state of the phenol hydroxyl group, making it an excellent probe for determining pKa values of individual tyrosine residues.

-

Metabolic Tracing: Although less documented than uniformly labeled tyrosine, this compound can theoretically be used as a tracer in metabolic flux analysis (MFA) to study the biosynthesis of proteins and catecholamine neurotransmitters. By tracking the incorporation of the 13C label, researchers can quantify the rates of these metabolic pathways.

Data Presentation: Probing Protein Environments with [4'-13C]Tyr NMR

The primary quantitative application found in the literature for L-Tyrosine specifically labeled at the 4-position is in NMR studies to determine the protonation state of tyrosine residues. The following table summarizes typical 13C NMR chemical shift data for [4'-13C]Tyr in different states, which is crucial for interpreting experimental results.

| Tyrosine State | Typical 13C Chemical Shift (ppm) at C4' | Interpretation |

| Protonated (Phenol) | ~156 | The hydroxyl group of the phenol ring is protonated. |

| Deprotonated (Phenolate) | ~165 | The hydroxyl group has lost its proton, forming a phenolate ion. |

Note: These values are approximate and can vary depending on the specific protein environment.

Experimental Protocols

Protocol 1: Determination of Tyrosine pKa in a Protein using 13C NMR

This protocol outlines a general method for using [4'-13C]Tyr to determine the pKa of a specific tyrosine residue within a protein.

1. Protein Expression and Labeling:

- Express the protein of interest in a suitable expression system (e.g., E. coli, yeast, or mammalian cells) that allows for the incorporation of labeled amino acids.

- Use a defined minimal medium where natural tyrosine is replaced with [4'-13C]Tyr.

- Purify the labeled protein to homogeneity.

2. NMR Sample Preparation:

- Prepare a series of protein samples at different, precisely measured pH values (e.g., from pH 7 to 12 in 0.5 pH unit increments).

- The protein concentration should be optimized for NMR spectroscopy (typically 0.1-1 mM).

- Use a suitable buffer system that does not interfere with the NMR measurements.

3. NMR Data Acquisition:

- Acquire a series of 1D or 2D 13C NMR spectra (e.g., 1H-13C HSQC) for each pH sample.

- Use a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal resolution and sensitivity.

- Typical parameters for a 1H-13C HSQC experiment:

- Temperature: 298 K

- Number of scans: 128-1024 (depending on protein concentration)

- Acquisition times: ~100 ms in the 1H dimension, ~30 ms in the 13C dimension.

4. Data Analysis:

- Process the NMR spectra to identify the resonance corresponding to the C4' of the tyrosine residue of interest.

- Plot the 13C chemical shift of this resonance as a function of pH.

- Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.

Protocol 2: General Workflow for a Metabolic Tracer Study with this compound

1. Experimental Design:

- Define the biological question (e.g., measuring the rate of protein synthesis or dopamine turnover in response to a stimulus).

- Select the appropriate model system (e.g., cell culture, animal model).

- Determine the optimal tracer concentration and infusion/incubation time.

2. Tracer Administration:

- For cell culture: Replace the standard medium with a medium containing a known concentration of this compound.

- For animal studies: Administer the tracer via a suitable route (e.g., intravenous infusion, intraperitoneal injection, or oral gavage).

3. Sample Collection:

- Collect biological samples at various time points.

- Samples can include cell pellets, tissue biopsies, or biofluids (e.g., plasma, cerebrospinal fluid).

- Immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).

4. Sample Preparation and Analysis:

- Extract metabolites or hydrolyze proteins from the collected samples.

- Analyze the isotopic enrichment of tyrosine and its downstream metabolites (e.g., catecholamines) or the incorporation of [4'-13C]Tyr into protein using mass spectrometry (GC-MS or LC-MS/MS).

5. Data Analysis and Modeling:

- Calculate the isotopic enrichment of the tracer in the precursor and product pools.

- Use metabolic flux analysis software to fit the data to a metabolic model and quantify the rates of the pathways of interest.

Visualizations

Signaling Pathway: Catecholamine Biosynthesis

The following diagram illustrates the metabolic pathway for the synthesis of catecholamines from L-Tyrosine. This compound can be used to trace the flow of carbon through this pathway.

Caption: Biosynthesis of catecholamines from L-Tyrosine.

Experimental Workflow: Metabolic Flux Analysis

This diagram outlines the general workflow for a metabolic flux analysis experiment using a 13C-labeled tracer like this compound.

Caption: General workflow for a 13C metabolic flux analysis experiment.

An In-Depth Technical Guide to L-Tyrosine-4-¹³C Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Tyrosine-4-¹³C, a stable isotope-labeled amino acid, and its application in metabolic research. L-Tyrosine, a non-essential amino acid, is a precursor to several key signaling molecules, including catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[1] The incorporation of a ¹³C isotope at the fourth carbon position of the phenyl ring allows for the precise tracing of tyrosine's metabolic fate through various biochemical pathways. This technique is invaluable for understanding cellular metabolism, elucidating disease mechanisms, and accelerating drug development.

Core Concepts of ¹³C Metabolic Flux Analysis (MFA)

¹³C Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as L-Tyrosine-4-¹³C, into a biological system.[2][3][4][5] As the cells metabolize the labeled substrate, the ¹³C isotope is incorporated into various downstream metabolites. By analyzing the isotopic labeling patterns of these metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative contributions of different pathways to their production.[2][4]

A typical ¹³C-MFA workflow consists of the following key stages:

-

Experimental Design: This involves selecting the appropriate ¹³C-labeled tracer and designing the labeling experiment to maximize the information obtained about the metabolic network of interest.

-

Isotope Labeling Experiment: Cells or organisms are cultured in the presence of the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.

-

Sample Collection and Preparation: Biological samples are harvested, and metabolites are extracted for analysis.

-

Analytical Measurement: The isotopic labeling patterns of the metabolites are measured using MS or NMR.

-

Computational Flux Analysis: The experimental data is used in conjunction with a stoichiometric model of the metabolic network to calculate the intracellular fluxes.

Synthesis of L-Tyrosine-4-¹³C

The synthesis of L-Tyrosine-4-¹³C can be achieved through both chemical and enzymatic methods.

Enzymatic Synthesis: A common enzymatic approach involves the use of tyrosine phenol-lyase. This enzyme can catalyze the synthesis of L-tyrosine from a labeled phenol precursor. For the synthesis of L-Tyrosine-4-¹³C, [4-¹³C]-phenol would be used as a starting material in a reaction with serine.[6][7]

Chemical Synthesis: Chemical synthesis routes offer an alternative for producing L-Tyrosine-4-¹³C. One approach involves a multi-step conversion of a simpler labeled precursor, such as [¹³C]-malonic acid, to generate [4-¹³C]-phenol, which can then be used in subsequent steps to construct the full amino acid.[6] More advanced methods may involve formal [5+1] cyclization reactions to create the labeled phenol ring.[8]

Key Metabolic Pathways of L-Tyrosine

L-Tyrosine serves as a crucial building block for several classes of biologically active molecules. Tracing the metabolism of L-Tyrosine-4-¹³C provides insights into the regulation and dysregulation of these vital pathways.

Catecholamine Synthesis

The catecholamines—dopamine, norepinephrine, and epinephrine—are neurotransmitters and hormones that play critical roles in the nervous and endocrine systems. The synthesis of catecholamines begins with the hydroxylation of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase.

Melanin Synthesis

Melanin is the primary pigment responsible for skin, hair, and eye color. The production of melanin, or melanogenesis, is initiated by the oxidation of L-tyrosine to L-DOPA, a reaction also catalyzed by tyrosinase.

Thyroid Hormone Synthesis

The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are essential for regulating metabolism. Their synthesis involves the iodination of tyrosine residues within the thyroglobulin protein.

Experimental Protocols

The following sections provide generalized protocols for conducting tracer experiments with L-Tyrosine-4-¹³C and analyzing the resulting samples.

Cell Culture Labeling Experiment

This protocol outlines the general steps for a ¹³C tracer experiment in cultured cells.

References

- 1. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. chemrxiv.org [chemrxiv.org]

L-Tyrosine-4-¹³C in Metabolic Pathway Tracing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, a non-essential amino acid, is a critical precursor for the biosynthesis of several key biomolecules, including proteins, catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), and melanin pigments. Understanding the dynamics of these pathways is fundamental in neuroscience, endocrinology, and dermatology, and is of paramount importance in the development of therapeutics for a range of disorders from Parkinson's disease to melanoma. Stable isotope tracing, utilizing molecules like L-Tyrosine labeled with Carbon-13 (¹³C), offers a powerful methodology to quantitatively track the metabolic fate of this amino acid in vivo and in vitro. This guide focuses on the role of L-Tyrosine-4-¹³C and other ¹³C-labeled tyrosine isotopologues in elucidating the flux through these critical metabolic pathways.

Core Applications of ¹³C-Labeled L-Tyrosine Tracing

The incorporation of a ¹³C label into the tyrosine molecule allows for its downstream metabolites to be distinguished from their unlabeled counterparts by mass spectrometry. This enables the precise measurement of metabolic flux and pathway activity. The primary applications include:

-

Catecholamine Biosynthesis: Quantifying the rate of synthesis of dopamine, norepinephrine, and epinephrine in neuronal and adrenal tissues. This is crucial for studying neurological and psychiatric disorders, as well as the effects of drugs targeting these pathways.

-

Melanin Synthesis (Melanogenesis): Tracing the conversion of tyrosine into eumelanin and pheomelanin precursors in melanocytes. This has applications in skin pigmentation research and the study of melanoma.

-

Protein Synthesis and Turnover: Measuring the rate of incorporation of tyrosine into new proteins, providing a marker for protein synthesis rates in various tissues, such as muscle and liver.

I. Tracing Catecholamine Biosynthesis

The conversion of L-Tyrosine to dopamine, norepinephrine, and epinephrine is a fundamental pathway in the nervous system and adrenal glands. Tracing this pathway with ¹³C-labeled tyrosine allows for the direct measurement of catecholamine synthesis rates.

Signaling Pathway Diagram

Experimental Workflow

Quantitative Data

| Metabolite | Time Point | Isotope Enrichment (%) | Fractional Synthesis Rate (pmol/mg tissue/hr) |

| L-Tyrosine-¹³C | 0 hr | 99.0 | - |

| 1 hr | 50.2 ± 4.5 | - | |

| 4 hr | 25.1 ± 3.1 | - | |

| L-DOPA-¹³C | 1 hr | 15.3 ± 2.1 | 12.5 ± 1.8 |

| 4 hr | 8.2 ± 1.5 | 10.8 ± 1.6 | |

| Dopamine-¹³C | 1 hr | 10.1 ± 1.8 | 8.2 ± 1.3 |

| 4 hr | 5.5 ± 1.1 | 7.5 ± 1.2 |

Note: The data in this table is illustrative and intended to represent the type of quantitative results obtained from a ¹³C-tyrosine tracing experiment for catecholamine synthesis.

Experimental Protocol: Tracing Catecholamine Synthesis in Cultured PC12 Cells

-

Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

-

Labeling: Replace the standard medium with a custom RPMI medium containing L-Tyrosine-4-¹³C (or another ¹³C-tyrosine isotopologue) at a known concentration (e.g., 100 µM).

-

Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8 hours).

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

-

Scrape the cells and collect the cell lysate/methanol mixture.

-

Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Sample Analysis by LC-MS/MS:

-

Dry the supernatant under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water).

-

Inject the sample onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.

-

Use multiple reaction monitoring (MRM) to detect the transitions from the precursor ions to product ions for both unlabeled and ¹³C-labeled tyrosine, L-DOPA, and dopamine.

-

-

Data Analysis:

-

Calculate the peak areas for each labeled and unlabeled metabolite.

-

Determine the fractional labeling (isotope enrichment) for each metabolite at each time point.

-

Calculate the fractional synthesis rate (FSR) of dopamine based on the rate of incorporation of the ¹³C label from tyrosine.

-

II. Tracing Melanin Synthesis

Melanogenesis is the process of producing melanin pigments, primarily eumelanin (black-brown) and pheomelanin (red-yellow), from L-Tyrosine. Using uniformly ¹³C-labeled L-Tyrosine ([U-¹³C]-L-Tyrosine) allows for the tracing of carbon atoms through the complex melanin synthesis pathway.

Signaling Pathway Diagram

Experimental Workflow

Quantitative Data: Melanin Precursor Labeling

The following table summarizes representative data adapted from studies tracing melanin synthesis using [U-¹³C]-L-Tyrosine in cultured melanocytes.[1]

| Cell Type | Treatment | Metabolite | Fractional Labeling (%) after 24h |

| Human Melanocytes (Lightly Pigmented) | Vehicle | [U-¹³C]-Tyrosine | 45.2 ± 3.1 |

| [U-¹³C]-DHI | 5.8 ± 0.7 | ||

| [U-¹³C]-Cysteinyl-DOPA | 2.1 ± 0.4 | ||

| Human Melanocytes (Darkly Pigmented) | Vehicle | [U-¹³C]-Tyrosine | 43.8 ± 2.9 |

| [U-¹³C]-DHI | 15.3 ± 1.5 | ||

| [U-¹³C]-Cysteinyl-DOPA | 1.9 ± 0.3 | ||

| Mouse Melanoma Cells (B16) | Vehicle | [U-¹³C]-Tyrosine | 50.1 ± 4.2 |

| Forskolin (stimulant) | [U-¹³C]-DHI | 25.6 ± 2.3 |

Data are presented as mean ± SD. Fractional labeling represents the percentage of the metabolite pool that is labeled with ¹³C.

Experimental Protocol: Tracing Melanin Synthesis in Cultured Melanocytes

This protocol is adapted from Chen et al., J Invest Dermatol, 2021.[1][2]

-

Cell Culture: Plate human or mouse melanocytes in appropriate growth medium and grow to ~80% confluency.

-

Labeling Medium Preparation: Prepare custom DMEM medium lacking unlabeled L-Tyrosine and supplement it with [U-¹³C]-L-Tyrosine (e.g., 200 µM).

-

Labeling Procedure:

-

Remove the standard growth medium.

-

Wash cells once with PBS.

-

Add the [U-¹³C]-L-Tyrosine labeling medium to the cells.

-

Incubate for the desired time course (e.g., 1, 4, 8, 24 hours) at 37°C and 5% CO₂.

-

-

Metabolite Extraction:

-

Place the culture plate on ice.

-

Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol per well of a 6-well plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Vortex for 1 minute and centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

LC-MS Analysis:

-

Dry the metabolite extract using a vacuum concentrator.

-

Reconstitute in 50 µL of 50% methanol.

-

Inject onto a hydrophilic interaction liquid chromatography (HILIC) column coupled to a high-resolution mass spectrometer (e.g., Q-Exactive).

-

Acquire data in full scan mode to detect the different isotopologues of tyrosine, DHI, and other melanin precursors.

-

-

Data Analysis:

-

Identify and integrate the peak areas for each isotopologue of the metabolites of interest.

-

Correct for the natural abundance of ¹³C.

-

Calculate the fractional labeling for each metabolite as the ratio of the sum of labeled isotopologue peak areas to the total peak area (labeled + unlabeled).

-

III. Measuring Protein Synthesis Rates

The rate of protein synthesis can be determined by measuring the incorporation of a labeled amino acid into proteins over time. This is often expressed as the Fractional Synthesis Rate (FSR), which is the percentage of the protein pool synthesized per unit of time.

Logical Relationship Diagram

Quantitative Data: Muscle Protein Synthesis

The following table presents representative data for muscle protein fractional synthesis rates (FSR) as would be determined using a ¹³C-labeled amino acid tracer infusion.

| Condition | Precursor Pool | Time Interval (hours) | Protein-Bound ¹³C-Tyrosine Enrichment (MPE) | Muscle Protein FSR (%/hour) |

| Basal (Fasted) | Plasma | 0 | 0.000 | - |

| 6 | 0.024 ± 0.005 | 0.040 ± 0.008 | ||

| Post-Exercise | Plasma | 0 | 0.000 | - |

| 6 | 0.045 ± 0.007 | 0.075 ± 0.012 | ||

| Post-Meal | Plasma | 0 | 0.000 | - |

| 6 | 0.039 ± 0.006 | 0.065 ± 0.010 |

MPE = Mole Percent Excess. Data are illustrative mean ± SD.

Experimental Protocol: Measuring Muscle Protein Synthesis via Primed Constant Infusion

-

Subject Preparation: Subjects are studied in a post-absorptive state (overnight fast).

-

Catheter Placement: Insert catheters into an antecubital vein for tracer infusion and into a contralateral hand vein, which is heated, for arterialized venous blood sampling.

-

Tracer Infusion:

-

Administer a priming bolus of L-[ring-¹³C₆]-Tyrosine (or another suitable labeled tyrosine) to rapidly achieve isotopic equilibrium.

-

Immediately begin a continuous intravenous infusion of the tracer at a constant rate for a period of several hours (e.g., 6 hours).

-

-

Sample Collection:

-

Collect blood samples at regular intervals to monitor plasma ¹³C-Tyrosine enrichment.

-

Obtain muscle biopsies (e.g., from the vastus lateralis) at the beginning and end of the infusion period.

-

-

Sample Processing:

-

Blood: Immediately centrifuge blood to separate plasma. Deproteinize plasma samples (e.g., with sulfosalicylic acid) to analyze free ¹³C-Tyrosine enrichment.

-

Muscle: Immediately freeze muscle biopsies in liquid nitrogen.

-

-

Analysis of Protein-Bound Enrichment:

-

Homogenize the muscle tissue and isolate the protein fraction of interest (e.g., myofibrillar proteins) through differential centrifugation.

-

Hydrolyze the protein pellet in 6M HCl overnight at 110°C.

-

Isolate the amino acids from the hydrolysate using cation-exchange chromatography.

-

Derivatize the amino acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Mass Spectrometry Analysis:

-

Analyze the derivatized amino acids from the plasma (precursor) and muscle hydrolysates (protein-bound) by GC-MS to determine the ¹³C-Tyrosine enrichment (Mole Percent Excess, MPE).

-

-

Calculation of Fractional Synthesis Rate (FSR):

-

Use the following formula: FSR (%/hr) = [ (E_p2 - E_p1) / (E_precursor × t) ] × 100 Where:

-

E_p2 and E_p1 are the ¹³C-Tyrosine enrichments in the protein-bound pool at the end and beginning of the infusion, respectively.

-

E_precursor is the average ¹³C-Tyrosine enrichment in the plasma (or intracellular) precursor pool during the infusion period.

-

t is the duration of the tracer incorporation period in hours.

-

-

Conclusion

L-Tyrosine-4-¹³C and other ¹³C-labeled tyrosine isotopologues are invaluable tools for the quantitative study of key metabolic pathways. By enabling the direct tracing of tyrosine's fate into catecholamines, melanin, and proteins, these stable isotopes provide a dynamic and precise method for determining metabolic flux in both health and disease. The detailed protocols and representative data presented in this guide offer a framework for researchers and drug development professionals to design and interpret experiments aimed at understanding and modulating these critical biological processes. The continued application of these techniques promises to yield further insights into the pathophysiology of numerous diseases and to accelerate the development of novel therapeutic interventions.

References

The Dynamic Trace: A Technical Guide to the Discovery and Application of Stable Isotope-Labeled Tyrosine

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The principle that the constituents of living organisms are in a constant state of flux is a cornerstone of modern biochemistry and drug development. This concept, however, was a revolutionary departure from the "wear and tear" theory of metabolism that prevailed in the early 20th century. The key to unlocking this dynamic view of biology was the development of isotopic tracers—molecules labeled with rare, heavy isotopes that allow scientists to follow their metabolic fate without perturbing the biological system.

Among these tracers, stable isotope-labeled amino acids have proven indispensable. L-Tyrosine, a proteinogenic amino acid, is not only a fundamental building block of proteins but also a precursor to critical signaling molecules, including catecholamine neurotransmitters and thyroid hormones. The ability to label tyrosine with stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) has provided profound insights into protein turnover, metabolic pathways, and the intricate signaling cascades that govern cellular function. This technical guide delves into the seminal discovery and history of stable isotope-labeled tyrosine, details the experimental protocols that underpin its use, and explores its modern applications in quantitative proteomics and signal transduction research.

Discovery and History: The Dawn of a Dynamic View

The journey of stable isotope-labeled tyrosine begins with the foundational work on isotopic tracers in the 1930s. At Columbia University, a team led by Rudolf Schoenheimer and David Rittenberg pioneered the use of stable isotopes to study intermediary metabolism, forever changing the scientific landscape.[1]

Prior to their work, the prevailing belief was that structural molecules like proteins were largely static, only being replaced when damaged. Schoenheimer and Rittenberg challenged this dogma by feeding adult rats a diet containing amino acids labeled with the heavy nitrogen isotope, ¹⁵N.[2] Their groundbreaking experiments, published in a series of papers in The Journal of Biological Chemistry around 1939, demonstrated that the ¹⁵N label was rapidly incorporated into the proteins of the animals' tissues, even though the animals were not growing.[2] This was unequivocal proof that the body's proteins were in a continuous state of synthesis and degradation. Schoenheimer famously termed this phenomenon the "dynamic state of body constituents."[1]

Their work with ¹⁵N-labeled tyrosine was particularly significant. By feeding rats ¹⁵N-tyrosine, they could isolate tyrosine from tissue proteins after a set period and measure the amount of ¹⁵N incorporated using a mass spectrometer. This allowed them to quantify the rate at which dietary amino acids replaced those in existing proteins, providing the first estimates of protein turnover rates in different organs.

Quantitative Findings from Seminal Studies

While the original data tables from the 1939 publications are not reproduced here, the key quantitative findings demonstrated that protein turnover rates varied significantly between different tissues. The proteins in the liver and blood plasma were found to have a rapid turnover, with a half-life on the order of days, whereas the proteins of muscle and connective tissue turned over much more slowly. This discovery highlighted that metabolic activity was not uniform throughout the body and was a crucial first step in understanding tissue-specific metabolism.

| Parameter Measured | Tissues Analyzed | Key Quantitative Observation | Landmark Conclusion |

| ¹⁵N Isotope Incorporation | Liver, Blood Plasma, Muscle, Connective Tissue of adult rats. | Highest ¹⁵N enrichment ("atom per cent excess") found in liver and plasma proteins over a short period (e.g., 3 days). | Liver and plasma proteins are metabolically highly active, with rapid synthesis and degradation. |

| ¹⁵N Isotope Incorporation | Muscle and other structural tissues. | Significantly lower ¹⁵N enrichment compared to the liver over the same period. | Structural proteins are not static but turn over at a much slower rate than metabolically active tissues. |

| Nitrogen Balance vs. Isotope Flux | Whole animal (rats). | Isotopic nitrogen from dietary amino acids was continuously incorporated into tissue proteins even when the animal was in nitrogen balance (not growing). | The body's protein pool is not inert but exists in a dynamic equilibrium of continuous synthesis and degradation. |

Data described is based on the findings reported in Schoenheimer, R., Ratner, S., and Rittenberg, D. (1939). J. Biol. Chem., 130, 703-732.

Foundational Experimental Protocols

The success of Schoenheimer and Rittenberg's work relied on the development of novel and meticulous experimental protocols, from the synthesis of the labeled compounds to the final isotopic analysis.

Early Chemical Synthesis of ¹⁵N-Labeled Tyrosine

In Vivo Protein Turnover Protocol (c. 1939)

The protocol for measuring protein turnover in rats was a landmark in metabolic research. It established a workflow that, in principle, is still used today.

Methodology:

-

Animal Preparation: Adult rats were maintained on a controlled, standardized diet to ensure they were in a state of nitrogen balance (i.e., not actively growing).

-

Tracer Administration: The standard diet was supplemented with a known amount of ¹⁵N-labeled tyrosine for a defined period, typically several days.

-

Tissue Harvesting: After the experimental period, the animals were sacrificed, and various organs (liver, muscle, etc.) were rapidly dissected and frozen.

-

Protein Isolation and Hydrolysis: Total proteins from each tissue were isolated through precipitation methods (e.g., using trichloroacetic acid). The isolated protein was then thoroughly hydrolyzed back into its constituent amino acids, typically by heating with strong acid (e.g., 6N HCl) for 24 hours.

-

Amino Acid Separation: Tyrosine was isolated from the complex mixture of amino acids in the protein hydrolysate.

-

Isotopic Analysis (Rittenberg Technique): a. The nitrogen from the isolated tyrosine sample was converted into ammonia (NH₃) using the Kjeldahl method. b. The ammonia was then reacted with alkaline hypobromite (NaOBr) in a vacuum apparatus. This reaction quantitatively converts the amino nitrogen into nitrogen gas (N₂). c. This N₂ gas was collected and introduced into a custom-built sector field mass spectrometer. d. The mass spectrometer measured the relative abundance of the different nitrogen isotopologues: mass 28 (¹⁴N¹⁴N), mass 29 (¹⁴N¹⁵N), and mass 30 (¹⁵N¹⁵N). e. From these ratios, the "atom per cent excess" of ¹⁵N was calculated, providing a precise measure of how much labeled tyrosine had been incorporated into the tissue's proteins.

Modern Applications: Quantitative Phosphoproteomics

The legacy of these early discoveries is evident in today's most advanced proteomics techniques. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful method that leverages the same fundamental principles to precisely quantify changes in protein abundance and post-translational modifications, such as tyrosine phosphorylation, which is central to cellular signaling.

In a typical SILAC experiment to study signaling, two populations of cells are grown in media that are identical except for the isotopic composition of certain amino acids. One population receives normal 'light' amino acids (e.g., ¹²C₆, ¹⁴N₂-Lysine), while the other receives 'heavy' versions (e.g., ¹³C₆, ¹⁵N₂-Lysine). After many cell divisions, all proteins in the 'heavy' population are labeled. The two cell populations can then be subjected to different treatments (e.g., control vs. growth factor stimulation), combined, and analyzed by mass spectrometry. The mass difference between heavy and light peptides allows for the precise relative quantification of thousands of proteins and their modifications in response to the stimulus.

Application in Tyrosine Kinase Signaling

Tyrosine phosphorylation is a critical post-translational modification that acts as a molecular switch in countless signaling pathways, including those controlling cell growth, differentiation, and metabolism. Dysregulation of tyrosine kinase signaling is a hallmark of many cancers. SILAC combined with phosphopeptide enrichment allows researchers to globally and quantitatively map the dynamics of these signaling networks. Labeled tyrosine itself can be used in SILAC, but more commonly, labeled arginine and lysine are used to quantify changes in the abundance of tyrosine-phosphorylated peptides.

The workflow involves stimulating 'heavy' labeled cells with a growth factor (e.g., EGF) while leaving 'light' cells as a control. After combining the cell lysates, proteins are digested, and phosphotyrosine-containing peptides are enriched using antibodies that specifically bind to the phosphotyrosine motif. The enriched peptides are then analyzed by LC-MS/MS. An increase in the 'heavy'/'light' ratio for a specific peptide indicates that its phosphorylation was induced by the growth factor.

Example Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation

Stable isotope labeling is instrumental in dissecting pathways like the one initiated by the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.

Upon binding of its ligand (EGF), EGFR dimerizes and autophosphorylates on specific tyrosine residues. These phosphotyrosine sites serve as docking platforms for adaptor proteins containing SH2 domains, such as Grb2. This recruitment initiates downstream cascades like the MAPK and PI3K/Akt pathways, leading to cellular responses like proliferation and survival. A SILAC experiment can precisely quantify the increase in phosphorylation on EGFR itself and on numerous downstream substrates, providing a dynamic and quantitative map of pathway activation.

Conclusion

From the revolutionary discovery of the dynamic state of proteins to the high-throughput, quantitative analysis of complex signaling networks, stable isotope-labeled tyrosine and other amino acids have been central to our understanding of molecular and cellular biology. The foundational work of Schoenheimer and Rittenberg provided not just a new set of facts, but a new paradigm for thinking about life as a process of continuous molecular flux. Today, this paradigm is more relevant than ever. The precision afforded by techniques like SILAC enables researchers in basic science and drug development to dissect disease mechanisms, identify therapeutic targets, and understand drug action on a global, quantitative scale. The simple, elegant concept of tracing a labeled molecule continues to yield profound insights into the intricate machinery of life.

References

L-Tyrosine-4-¹³C as a Non-Radioactive Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds have become indispensable tools in modern biomedical research and drug development. Among these, L-Tyrosine-4-¹³C offers a non-radioactive, safe, and effective means to trace the metabolic fate of the amino acid tyrosine in various biological systems. This technical guide provides a comprehensive overview of the applications, methodologies, and data interpretation associated with the use of L-Tyrosine-4-¹³C as a tracer, with a focus on its role in metabolic flux analysis, protein synthesis rate determination, and its application in drug development.

L-tyrosine is a non-essential amino acid that serves as a crucial precursor for the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine, which are vital neurotransmitters and hormones.[1] Its metabolic pathways are of significant interest in neuroscience, endocrinology, and cancer research. The incorporation of a stable ¹³C isotope at the fourth carbon position of the phenyl ring allows for the precise tracking and quantification of tyrosine and its metabolites by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Core Applications

The use of L-Tyrosine-4-¹³C as a tracer spans several key research areas:

-

Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a biological system at steady state.[2][3] By introducing L-Tyrosine-4-¹³C and measuring its incorporation into downstream metabolites, researchers can elucidate the dynamics of tyrosine metabolism and its contribution to various biochemical pathways.

-

Protein Synthesis and Turnover: As a proteinogenic amino acid, labeled tyrosine can be used to measure the fractional synthesis rate (FSR) of proteins in different tissues.[4] This is particularly valuable in studies of muscle physiology, nutrition, and diseases characterized by altered protein metabolism.

-

Drug Development: Stable isotope tracers are integral to drug development for quantifying pharmacokinetics (PK) and understanding the metabolic profiles of new chemical entities.[5] L-Tyrosine-4-¹³C can be used as an internal standard for quantitative analysis of tyrosine levels in response to drug treatment or to study the impact of drugs on tyrosine metabolism.

Data Presentation: Quantitative Insights from Tracer Studies

Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Adults

| Parameter | Value (μmol·kg⁻¹·h⁻¹) | Method | Reference |

| Phenylalanine Oxidation Rate (at ≤10 mg·kg⁻¹·day⁻¹ intake) | 1.3 | L-[1-¹³C]phenylalanine infusion | [6] |

| Phenylalanine Conversion to Tyrosine (at ≤10 mg·kg⁻¹·day⁻¹ intake) | Minimal (2.1% of flux) | L-[1-¹³C]phenylalanine infusion | [6] |

Table 2: Myofibrillar Protein Synthesis Rates in Humans

| Condition | Fractional Synthesis Rate (%/h) | Tracer | Reference |

| Fasting (ICU Patients) | 0.023 ± 0.013 | L-[ring-²H₅]-phenylalanine | [7] |

| Fasting (Healthy Controls) | 0.034 ± 0.016 | L-[ring-²H₅]-phenylalanine | [7] |

| Post-protein administration (ICU Patients) | 0.028 ± 0.010 | L-[ring-²H₅]-phenylalanine | [7] |

| Post-protein administration (Healthy Controls) | 0.043 ± 0.018 | L-[ring-²H₅]-phenylalanine | [7] |

Table 3: L-[ring-¹³C₆]-Tyrosine Enrichment in Xenograft Tumors

| Time Point | Enrichment in Tumor Tissue (Normalized Intensity) | Method | Reference |

| 10 min | ~0.08 | MALDI-FTICR-MSI | [8] |

| 30 min | ~0.04 | MALDI-FTICR-MSI | [8] |

| 60 min | ~0.02 | MALDI-FTICR-MSI | [8] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the application of L-Tyrosine-4-¹³C. The following diagrams, created using the DOT language, illustrate the core signaling pathway for L-tyrosine and a typical experimental workflow for a tracer study.

Catecholamine Biosynthesis Pathway

Caption: The enzymatic conversion of L-Tyrosine to key catecholamines.

Experimental Workflow for ¹³C-Tyrosine Tracer Studies

Caption: A generalized workflow for in vivo stable isotope tracer studies.

Experimental Protocols

Detailed methodologies are critical for the successful implementation of tracer studies. The following protocols are generalized from common practices in the field and should be optimized for specific experimental systems.

Protocol 1: In Vivo Measurement of Muscle Protein Synthesis using L-[ring-¹³C₆]phenylalanine (adaptable for L-Tyrosine-4-¹³C)

This protocol is based on the primed, constant infusion of a labeled amino acid to measure its incorporation into tissue protein.

1. Materials and Reagents:

-

L-[ring-¹³C₆]phenylalanine (or L-Tyrosine-4-¹³C)

-

Sterile saline

-

Infusion pump

-

Catheters for infusion and blood sampling

-

Blood collection tubes (containing anticoagulant)

-

Biopsy needles

-

Liquid nitrogen

-

Homogenizer

-

Perchloric acid (PCA)

-

Reagents for amino acid derivatization (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

2. Procedure:

-

Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast).

-

Tracer Infusion: A priming dose of the labeled amino acid is administered to rapidly achieve isotopic equilibrium, followed by a continuous intravenous infusion for a defined period (e.g., 4-6 hours).

-

Blood Sampling: Arterialized venous blood samples are collected at baseline and at regular intervals throughout the infusion to monitor plasma enrichment of the tracer.

-

Muscle Biopsy: Muscle tissue biopsies are obtained from a suitable site (e.g., vastus lateralis) at the beginning and end of the infusion period. Biopsy samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.

-

Sample Preparation:

-

Frozen muscle tissue is powdered under liquid nitrogen.

-

The powdered tissue is homogenized in ice-cold PCA to precipitate proteins.

-

The protein pellet is washed and then hydrolyzed in 6M HCl at 110°C for 24 hours to release amino acids.

-

Plasma samples are deproteinized with PCA.

-

-

Mass Spectrometry Analysis:

-

Amino acids from the tissue hydrolysate and plasma are purified and derivatized to make them volatile for GC-MS analysis.

-

The isotopic enrichment of the labeled amino acid in both the plasma (precursor pool) and the protein hydrolysate is determined by monitoring the appropriate mass-to-charge ratios (m/z).

-

-

Calculation of Fractional Synthesis Rate (FSR):

-

FSR (%/h) = (E_protein_end - E_protein_start) / (E_plasma * t) * 100

-

Where E_protein is the enrichment of the tracer in the protein-bound pool at the start and end of the infusion, E_plasma is the average enrichment of the tracer in the plasma over the infusion period, and t is the duration of the infusion in hours.[9]

-

Protocol 2: Cell Culture-Based Metabolic Flux Analysis with L-Tyrosine-4-¹³C

This protocol outlines the general steps for tracing the metabolism of L-Tyrosine-4-¹³C in cultured cells.

1. Materials and Reagents:

-

Cell line of interest

-

Cell culture medium deficient in unlabeled tyrosine

-

L-Tyrosine-4-¹³C

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Ice-cold methanol/acetonitrile/water extraction solvent

-

Cell scrapers

-

Centrifuge

-

Liquid chromatograph-mass spectrometer (LC-MS)

2. Procedure:

-

Cell Culture: Cells are seeded and grown to a desired confluency in standard culture medium.

-

Isotopic Labeling: The standard medium is replaced with a medium containing L-Tyrosine-4-¹³C and dialyzed FBS (to minimize unlabeled tyrosine from the serum). Cells are incubated in this labeling medium for a time sufficient to reach isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions.

-

Metabolite Extraction:

-

The labeling medium is rapidly removed, and the cells are washed with ice-cold PBS.

-

Metabolism is quenched by adding an ice-cold extraction solvent (e.g., 80% methanol).

-

Cells are scraped and collected, and the cell lysate is centrifuged to pellet cell debris.

-

-

Mass Spectrometry Analysis:

-

The supernatant containing the extracted metabolites is analyzed by LC-MS.

-

The mass spectrometer is operated in a mode that allows for the detection and quantification of the different isotopologues of tyrosine and its downstream metabolites.

-

-

Data Analysis:

-

The mass isotopologue distributions (MIDs) of the metabolites of interest are determined.

-

These MIDs, along with other measured extracellular fluxes (e.g., nutrient uptake and product secretion rates), are used as inputs for computational models to calculate intracellular metabolic fluxes.

-

Conclusion

L-Tyrosine-4-¹³C is a versatile and powerful non-radioactive tracer for elucidating the complexities of tyrosine metabolism in health and disease. Its application in metabolic flux analysis and the determination of protein synthesis rates provides invaluable quantitative data for basic research and drug development. The detailed protocols and workflows presented in this guide offer a framework for researchers and scientists to design and execute robust tracer studies, ultimately advancing our understanding of cellular metabolism and aiding in the development of novel therapeutics.

References

- 1. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. mdpi.com [mdpi.com]

- 4. Determination of human muscle protein fractional synthesis rate: an evaluation of different mass spectrometry techniques and considerations for tracer choice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. Phenylalanine flux, oxidation, and conversion to tyrosine in humans studied with L-[1-13C]phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscle Protein Synthesis after Protein Administration in Critical Illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]

The Principle and Application of ¹³C-Labeled L-Tyrosine in Quantitative Proteomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of using stable isotope-labeled L-Tyrosine, particularly L-Tyrosine-4-¹³C, in the field of quantitative proteomics. This methodology, a cornerstone of modern proteomics, provides a robust platform for the precise relative quantification of proteins and their post-translational modifications, offering critical insights into cellular signaling, drug action, and disease mechanisms.

Core Principle: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

The use of ¹³C-labeled L-Tyrosine is a specific application of the broader technique known as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). The fundamental principle of SILAC is the metabolic incorporation of "heavy" amino acids containing stable isotopes (e.g., ¹³C, ¹⁵N) into the entire proteome of living cells.[1][2]

Two populations of cells are cultured in media that are identical in every way except for the isotopic composition of one or more essential amino acids.

-

"Light" Population: Grown in standard medium containing the natural, most abundant isotopes of amino acids (e.g., ¹²C-Tyrosine).

-

"Heavy" Population: Grown in a medium where a standard amino acid is replaced by its heavy isotope counterpart, such as L-Tyrosine-¹³C₆ or L-Tyrosine-¹³C₉,¹⁵N₁.[3]

After several cell divisions, the "heavy" amino acid is fully incorporated into the proteome of the second cell population.[4] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Following the experiment, the cell populations are combined, and the proteins are extracted, digested (typically with trypsin), and analyzed by mass spectrometry (MS).

Because the "heavy" and "light" versions of a peptide are chemically identical, they co-elute during liquid chromatography. However, they are distinguishable in the mass spectrometer due to a predictable mass shift. The ratio of the signal intensities between the heavy and light peptide pairs directly reflects the relative abundance of that protein in the two original cell populations.[4]

Nomenclature of ¹³C-Labeled L-Tyrosine: The specific compound L-Tyrosine-4-¹³C indicates that the carbon atom at the 4th position of the phenolic ring is a ¹³C isotope. More commonly in SILAC experiments, tyrosine molecules with multiple ¹³C substitutions are used, such as L-Tyrosine-¹³C₆ (where all six carbons of the aromatic ring are ¹³C) or L-Tyrosine-¹³C₉ (where all nine carbon atoms in the molecule are ¹³C). This induces a larger mass shift (e.g., +6 or +9 Daltons), which simplifies detection and avoids isotopic envelope overlap in the mass spectrometer. The underlying principle remains identical regardless of the specific carbon atom(s) labeled.

Experimental Workflow and Methodologies

The power of using ¹³C-L-Tyrosine lies in its application to study dynamic cellular processes, especially the analysis of tyrosine phosphorylation, a critical post-translational modification in signaling pathways.

Logical Workflow for a Phosphotyrosine SILAC Experiment

The following diagram illustrates a typical workflow for a quantitative phosphoproteomics experiment using ¹³C-L-Tyrosine to study the effects of a kinase inhibitor on a specific signaling pathway.

Detailed Experimental Protocols

SILAC Labeling of Cells

-

Medium Preparation: Prepare SILAC DMEM or RPMI 1640 medium lacking L-lysine, L-arginine, and L-tyrosine. For the "light" medium, supplement with standard L-lysine, L-arginine, and L-tyrosine. For the "heavy" medium, supplement with the same "light" amino acids, but replace standard L-tyrosine with a ¹³C-labeled variant (e.g., L-Tyrosine-¹³C₆). All media should be supplemented with 10% dialyzed fetal bovine serum to avoid introducing unlabeled amino acids.

-

Cell Adaptation: Culture the cells for at least five to six doublings in their respective "light" or "heavy" SILAC medium to ensure near-complete incorporation of the labeled amino acid. Incorporation efficiency (>95%) should be confirmed by a preliminary mass spectrometry analysis.

-

Experimental Treatment: Once fully labeled, cells can be subjected to the desired experimental conditions. For example, to study kinase signaling, cells are often serum-starved for 12-24 hours to reduce basal phosphorylation levels, followed by stimulation (e.g., with a growth factor) or treatment (e.g., with a kinase inhibitor).

Cell Lysis and Protein Digestion

-

Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a buffer containing detergents (e.g., Triton X-100), protease inhibitors, and crucially, phosphatase inhibitors (e.g., sodium orthovanadate for tyrosine phosphatases).

-

Quantification and Mixing: Determine the protein concentration of the "light" and "heavy" lysates using a protein assay (e.g., Bradford). Mix equal amounts of protein from the "light" and "heavy" samples.

-

Digestion: The combined protein lysate is then typically subjected to in-solution or in-gel digestion with trypsin, which cleaves proteins C-terminal to lysine and arginine residues, generating peptides suitable for MS analysis.

Phosphotyrosine Peptide Enrichment

Due to the low stoichiometry of phosphorylation, enrichment is essential for comprehensive analysis.

-

Immunoprecipitation (IP): The digested peptide mixture is incubated with agarose beads conjugated to a pan-specific anti-phosphotyrosine (pY) antibody (e.g., PY99 or 4G10).

-

Washing: The beads are washed extensively with lysis buffer and then water to remove non-specifically bound peptides.

-

Elution: The bound phosphotyrosine-containing peptides are eluted from the beads, often using a low-pH solution.

LC-MS/MS Analysis and Data Processing

-

LC-MS/MS: The enriched phosphopeptides are analyzed by high-resolution nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS). Peptides are first separated by hydrophobicity on the LC column, then ionized and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then selects precursor ions for fragmentation to generate tandem mass spectra (MS2 scans) that reveal sequence information.

-

Data Analysis with MaxQuant: Software platforms like MaxQuant are specifically designed for SILAC data analysis.[5][6]

-

Database Search: Raw MS/MS data are searched against a protein sequence database (e.g., UniProt) to identify peptide sequences. The search parameters must include the specific mass shifts for the heavy labeled amino acids (e.g., +6.0201 Da for ¹³C₆-Tyrosine on all 6 ring carbons) as a variable modification.

-

Quantification: MaxQuant identifies "light" and "heavy" peptide pairs and calculates the ratio of their intensities. These peptide ratios are then aggregated to determine the protein-level quantification ratios.

-

Output: The software generates comprehensive output tables listing identified proteins, peptides, phosphorylation sites, and their corresponding SILAC ratios.

-

Application in Signaling Pathway Analysis

¹³C-L-Tyrosine SILAC is exceptionally powerful for dissecting signaling pathways regulated by receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and the Insulin Receptor.

Case Study 1: EGFR Signaling Pathway

The EGFR pathway is critical for cell proliferation and survival and is often dysregulated in cancer. Upon EGF binding, EGFR dimerizes and autophosphorylates on multiple tyrosine residues, creating docking sites for downstream signaling proteins. A SILAC experiment can quantify how an EGFR inhibitor (e.g., erlotinib) alters this phosphorylation cascade.

Case Study 2: Insulin Signaling Pathway

Insulin signaling regulates glucose metabolism. Binding of insulin to its receptor (INSR) triggers autophosphorylation and the subsequent phosphorylation of substrates like Insulin Receptor Substrate 1 (IRS1). A SILAC experiment can map these phosphorylation events and identify how they are affected in states of insulin resistance.[5]

Quantitative Data Presentation

The primary output of a SILAC experiment is a list of identified proteins and peptides with their corresponding quantification ratios. This data allows for direct comparison of protein abundance or modification occupancy between the experimental states. The table below presents a synthesized example of data that would be generated from a study investigating the effect of an EGFR inhibitor, based on findings from phosphoproteomic studies.[6]

| Protein Name | Gene Name | Phosphosite | Peptide Sequence | SILAC Ratio (H/L) | Regulation |

| Epidermal growth factor receptor | EGFR | Y1197 | ...S(ph)NPEY(ph)L... | 0.15 | Down |

| SHC-transforming protein 1 | SHC1 | Y349/350 | ...DLpYDALD... | 0.21 | Down |

| Mitogen-activated protein kinase 1 | MAPK3 | T202/Y204 | ...T(ph)EY(ph)VAT... | 0.45 | Down |

| Proliferation and apoptosis adaptor protein 15 | GAB1 | Y689 | ...SpY(ph)ADPE... | 0.33 | Down |

| Signal transducer and activator of transcription 5A | STAT5A | Y694 | ...GpY(ph)IKTE... | 0.28 | Down |

| Dual specificity protein phosphatase 1 | DUSP1 | S296 | ...FpS(ph)GT... | 1.85 | Up |

| Non-receptor tyrosine-protein kinase | SRC | Y416 | ...I(ph)EDNEY(ph)TAR... | 1.10 | No Change |

Table 1: Example of quantitative phosphoproteomics data from a SILAC experiment. "H/L" represents the ratio of the peptide abundance in the "heavy" labeled (inhibitor-treated) sample to the "light" labeled (control) sample. A ratio < 1 indicates downregulation upon treatment.

Conclusion

The use of ¹³C-labeled L-Tyrosine in SILAC-based proteomics is a powerful and precise method for quantifying dynamic changes in protein expression and, most notably, tyrosine phosphorylation. It provides a direct, in-vivo readout of cellular responses to various stimuli, making it an indispensable tool for mapping signaling networks, identifying drug targets, and discovering biomarkers. The detailed workflows and robust data analysis pipelines available make this technique accessible and highly effective for researchers in both academic and industrial settings.

References

- 1. yenepoya.s3.ap-south-1.amazonaws.com [yenepoya.s3.ap-south-1.amazonaws.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Use of ¹³C-Labeled L-Tyrosine in Neurological Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with compounds such as ¹³C-labeled L-Tyrosine offers a powerful and safe methodology for tracing the metabolic fate of this critical amino acid in the central nervous system. Unlike radioactive isotopes, stable isotopes do not decay, making them suitable for human studies and longitudinal research. This technical guide provides an in-depth overview of the applications of ¹³C-labeled L-Tyrosine in the study of neurological diseases, with a particular focus on its role as a precursor to the neurotransmitter dopamine. While various isotopologues of ¹³C-L-Tyrosine are utilized in research, this guide will provide a consolidated view of their application, noting specific isotopologues where data is available. The primary applications discussed herein are the measurement of dopamine synthesis rates, particularly relevant in Parkinson's disease, and the assessment of cerebral protein synthesis and overall metabolic flux, which can be dysregulated in various neurodegenerative conditions such as Alzheimer's disease.

Core Applications of ¹³C-Labeled L-Tyrosine

The strategic placement of the ¹³C isotope on the L-Tyrosine molecule allows researchers to track its conversion into various downstream metabolites using techniques such as mass spectrometry (MS) and nuclear magnetic resonance spectroscopy (MRS).

Quantification of Dopamine Synthesis

A primary application of ¹³C-labeled L-Tyrosine is in the in vivo measurement of dopamine synthesis rates. L-Tyrosine is the direct precursor to L-DOPA, which is then converted to dopamine. By administering a known quantity of ¹³C-L-Tyrosine and subsequently measuring the ¹³C enrichment in dopamine and its metabolites, researchers can calculate the rate of dopamine production. This is of particular interest in Parkinson's disease, a condition characterized by the progressive loss of dopaminergic neurons.

Assessment of Cerebral Protein Synthesis

L-Tyrosine is also a fundamental building block for protein synthesis. By tracing the incorporation of ¹³C-L-Tyrosine into proteins in the brain, it is possible to quantify the rate of cerebral protein synthesis. Dysregulation of protein synthesis and turnover has been implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease.

Metabolic Flux Analysis

¹³C-L-Tyrosine can be used in broader metabolic flux analyses to understand how the brain utilizes this amino acid under various physiological and pathological conditions. This can provide insights into the interconnectedness of different metabolic pathways and how they are altered in neurological diseases.

Quantitative Data from ¹³C-L-Tyrosine Tracer Studies

The following tables summarize quantitative data from studies that have utilized ¹³C-labeled L-Tyrosine and related tracers to investigate metabolic processes. It is important to note that much of the detailed in vivo brain kinetic data in humans comes from studies using other isotopes like ¹¹C for PET imaging, but the principles of tracer kinetics are similar. The data presented here are from stable isotope studies and are illustrative of the quantitative power of this technique.

Table 1: Phenylalanine to Tyrosine Conversion Rate in Healthy Adults

| Tracer Administered | Number of Subjects | Phenylalanine to Tyrosine Conversion Rate (μmol·kg⁻¹·h⁻¹) | Reference |

| L-[ring-²H₅]phenylalanine and L-[1-¹³C]tyrosine | 6 | 5.83 ± 0.59 | [1] |

| L-[1-¹³C]phenylalanine and ²H₂-tyrosine | 4 | 11.1 ± 5.6 (fasted), 12.7 ± 7.7 (fed) | [2] |

This table provides data on the conversion of phenylalanine to tyrosine, a key step in endogenous tyrosine production. These studies often use a combination of labeled phenylalanine and tyrosine to model the kinetics.

Table 2: Whole-Body Tyrosine and Phenylalanine Flux in Healthy Adults

| Tracer Administered | Number of Subjects | Phenylalanine Flux (μmol·kg⁻¹·h⁻¹) | Tyrosine Flux (μmol·kg⁻¹·h⁻¹) | Reference |

| L-[ring-²H₅]phenylalanine and L-[1-¹³C]tyrosine | 6 | 36.1 ± 5.1 | 39.8 ± 3.5 | [1] |

This table illustrates the measurement of whole-body amino acid turnover, providing a baseline for understanding how these kinetics might be altered in disease states.

Experimental Protocols

The following sections detail generalized experimental protocols for in vivo studies using ¹³C-labeled L-Tyrosine. These are synthesized from established methods for stable isotope tracer infusions in humans and can be adapted for preclinical models.

Protocol 1: Intravenous Infusion of ¹³C-L-Tyrosine for Measuring Whole-Body and Cerebral Metabolism

This protocol is designed for human studies to measure the kinetics of L-Tyrosine and its conversion to various metabolites.

1. Subject Preparation:

-

Subjects should fast overnight (8-12 hours) prior to the study.

-

Two intravenous catheters are placed: one for tracer infusion and one for blood sampling.

2. Tracer Preparation and Administration:

-

A sterile solution of the desired ¹³C-L-Tyrosine isotopologue (e.g., L-[1-¹³C]tyrosine) is prepared in saline.

-

A priming dose of the tracer is administered to rapidly achieve isotopic steady-state in the plasma.

-

This is followed by a continuous infusion of the tracer at a constant rate for the duration of the experiment (typically 4-6 hours).[1]

3. Sample Collection:

-

Arterialized venous blood samples are collected at baseline and at regular intervals throughout the infusion period.[1]

-

For studies investigating cerebral metabolism, cerebrospinal fluid (CSF) may be collected via lumbar puncture at specific time points, if ethically permissible.

4. Sample Processing and Analysis:

-

Plasma is separated from blood samples by centrifugation.

-

Amino acids are extracted from plasma and/or CSF.

-

The enrichment of ¹³C in L-Tyrosine, its metabolites (e.g., dopamine and its derivatives in CSF), and other relevant compounds is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

5. Data Analysis and Modeling:

-

Tracer kinetics are analyzed using compartmental modeling to calculate parameters such as flux (turnover rate), oxidation rate, and conversion rates to other metabolites.

Protocol 2: Preclinical Study in Animal Models for Brain-Specific Analysis

This protocol is designed for animal models (e.g., rodents or non-human primates) to allow for direct tissue analysis.

1. Animal Preparation:

-

Animals are fasted overnight with free access to water.

-

Catheters are surgically placed for tracer infusion and blood sampling.

2. Tracer Administration:

-

A bolus-plus-continuous infusion of ¹³C-L-Tyrosine is administered as described in Protocol 1.

3. Sample Collection:

-

Blood samples are collected at regular intervals.

-

At the end of the infusion period, animals are euthanized, and the brain is rapidly excised and dissected into specific regions of interest (e.g., striatum, prefrontal cortex).

4. Tissue Processing and Analysis:

-

Brain tissue is homogenized, and proteins are precipitated.

-

The supernatant is used for the analysis of free amino acids and metabolites. The protein pellet can be hydrolyzed to determine the incorporation of ¹³C-L-Tyrosine into protein.

-

Analysis of ¹³C enrichment is performed using GC-MS or LC-MS.

5. Data Analysis:

-

Metabolic flux rates and protein synthesis rates are calculated based on the isotopic enrichment in the tissue and plasma.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the application of ¹³C-L-Tyrosine in neurological research.

The diagram above illustrates the conversion of L-Tyrosine to Dopamine within a dopaminergic neuron after crossing the blood-brain barrier. Tracing with ¹³C-L-Tyrosine allows for the quantification of the flux through this pathway.

This workflow diagram outlines the key steps involved in conducting a metabolic tracer study with ¹³C-L-Tyrosine, from tracer administration to data analysis.

Conclusion

The use of ¹³C-labeled L-Tyrosine as a metabolic tracer is a valuable tool in neurological disease research. It provides a safe and effective means to quantitatively assess dynamic processes such as dopamine synthesis and cerebral protein synthesis in vivo. While the direct application of L-Tyrosine-4-¹³C is not widely documented in specific disease contexts, the methodologies established with other ¹³C-L-Tyrosine isotopologues provide a robust framework for future investigations. For researchers and drug development professionals, these techniques offer a pathway to understanding the metabolic dysregulations that underpin neurodegenerative disorders and provide a means to evaluate the efficacy of novel therapeutic interventions aimed at restoring metabolic homeostasis in the brain. The continued development of analytical techniques such as high-resolution mass spectrometry and advanced MRS methods will further enhance the precision and scope of studies utilizing ¹³C-labeled L-Tyrosine.

References

- 1. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. researchgate.net [researchgate.net]

The Use of L-Tyrosine-4-¹³C in Preliminary Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core applications of L-Tyrosine-4-¹³C in preliminary scientific studies. L-Tyrosine-4-¹³C is a stable, non-radioactive isotope-labeled amino acid that serves as a powerful tracer in metabolic research. Its incorporation into biological pathways allows for the precise tracking and quantification of various physiological processes. This guide will detail its primary applications, provide exemplary quantitative data, outline experimental protocols, and visualize key pathways and workflows.

Core Applications of L-Tyrosine-4-¹³C

L-Tyrosine is a non-essential amino acid that is a precursor for the synthesis of several key biological molecules, including proteins and catecholamine neurotransmitters.[1] The use of L-Tyrosine-4-¹³C allows researchers to trace the metabolic fate of tyrosine in various biological systems. The primary preliminary research applications include:

-

Measurement of Protein Synthesis Rates: By introducing L-Tyrosine-4-¹³C into a biological system, researchers can measure the rate at which it is incorporated into newly synthesized proteins. This is a crucial parameter in understanding cellular growth, proliferation, and response to various stimuli.

-

Neurotransmitter Turnover Analysis: L-Tyrosine is a direct precursor to the catecholamines dopamine, norepinephrine, and epinephrine.[[“]] By tracking the conversion of L-Tyrosine-4-¹³C to these neurotransmitters, scientists can study the dynamics of their synthesis and release in the nervous system. This is particularly relevant in neuroscience and drug development for neurological and psychiatric disorders.

-

Metabolic Flux Analysis: L-Tyrosine-4-¹³C can be used as a tracer to study its flow through various metabolic pathways.[3] This helps in understanding the broader metabolic state of a cell or organism and how it is altered in disease or by therapeutic interventions.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies utilizing ¹³C-labeled tyrosine to investigate amino acid kinetics. While the specific isotope position may vary in the cited examples, the principles of quantification are analogous for L-Tyrosine-4-¹³C.

Table 1: Whole-Body Phenylalanine and Tyrosine Kinetics in Healthy Adults

This table presents data from a study that used continuous intravenous tracer infusions of L-[ring-²H₅]phenylalanine and L-[1-¹³C]tyrosine to determine turnover rates in healthy postabsorptive adults.[4]

| Parameter | Mean Value (μmol · kg⁻¹ · h⁻¹) | Standard Deviation |

| Phenylalanine Turnover Rate | 36.1 | 5.1 |

| Tyrosine Turnover Rate | 39.8 | 3.5 |

| Phenylalanine to Tyrosine Conversion Rate | 5.83 | 0.59 |

Table 2: Diurnal Tyrosine and Aromatic Amino Acid (AAA) Balance at Varying Phenylalanine Intakes

This table summarizes findings from a 24-hour oral tracer study with L-[1-¹³C]tyrosine and L-[3,3-²H₂]phenylalanine at different phenylalanine intake levels in adults.[5]

| Phenylalanine Intake (mg · kg⁻¹ · d⁻¹) | Total AAA Intake (mg · kg⁻¹ · d⁻¹) | Whole-Body Tyrosine Balance | Whole-Body AAA Balance |

| 18.5 (Low) | 25.3 | Negative (p < 0.1) | Negative (p < 0.05) |

| 35.6 (Intermediate) | 42.4 | Equilibrium (p > 0.05) | Equilibrium |

| 96.6 (Generous) | 103.4 | Equilibrium (p > 0.05) | Positive (p < 0.05) |

Experimental Protocols

This section provides detailed methodologies for key experiments involving ¹³C-labeled tyrosine.

Protocol 1: In Vitro Measurement of Protein Synthesis and Neurotransmitter Precursor Formation using L-Tyrosine-4-¹³C

This protocol is a generalized procedure for cell culture-based experiments.

1. Cell Culture and Labeling:

- Culture cells of interest to mid-log phase in standard culture medium.

- To initiate the experiment, replace the standard medium with a custom medium containing a known concentration of L-Tyrosine-4-¹³C and lacking unlabeled L-Tyrosine.

- Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours).

2. Sample Collection and Preparation:

- For Protein Synthesis Analysis:

- At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in a suitable lysis buffer containing protease inhibitors.

- Precipitate the protein from the cell lysate using trichloroacetic acid (TCA).

- Wash the protein pellet multiple times with ethanol to remove any free labeled tyrosine.

- Hydrolyze the protein pellet in 6 M HCl at 110°C for 24 hours.

- For Neurotransmitter Precursor Analysis:

- At each time point, wash the cells with ice-cold PBS.

- Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).

- Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

3. Analytical Measurement:

- Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS):

- Derivatize the amino acids from the protein hydrolysate or the metabolites in the supernatant to make them volatile for GC-MS analysis or to improve ionization for LC-MS.

- Analyze the samples to determine the isotopic enrichment of tyrosine in the protein fraction and the abundance of labeled downstream metabolites (e.g., L-DOPA).[4]

- The rate of protein synthesis can be calculated from the incorporation of L-Tyrosine-4-¹³C into the protein over time. The turnover of neurotransmitter precursors can be assessed by the appearance of the label in downstream metabolites.

Protocol 2: In Vivo Tracer Infusion for Whole-Body Amino Acid Kinetics

This protocol is based on studies in human subjects.[4]

1. Subject Preparation:

- Subjects should be in a postabsorptive state (overnight fast).

- Establish intravenous access for tracer infusion and blood sampling.

2. Tracer Infusion:

- Administer a priming dose of L-Tyrosine-4-¹³C to rapidly achieve isotopic steady state.

- Follow the priming dose with a continuous intravenous infusion of L-Tyrosine-4-¹³C at a known rate for several hours.

3. Blood Sampling:

- Collect venous blood samples at regular intervals before and during the infusion.

- Immediately centrifuge the blood samples to separate plasma and store at -80°C until analysis.

4. Plasma Analysis:

- Prepare plasma samples for analysis by deproteinization followed by derivatization of the amino acids.